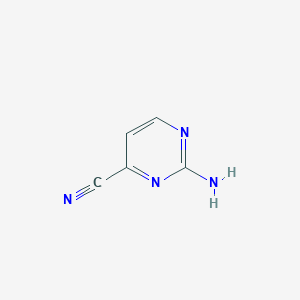

2-Aminopyrimidine-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTOJHBUFJPGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587384 | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36314-98-4 | |

| Record name | 2-Amino-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36314-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Aminopyrimidine 4 Carbonitrile and Its Derivatives

Established Synthetic Routes to the 2-Aminopyrimidine (B69317) Core

The construction of the 2-aminopyrimidine scaffold is primarily achieved through condensation reactions, annulation strategies, and nucleophilic substitution reactions. These methods offer versatile pathways to a diverse array of substituted pyrimidines.

Condensation Reactions Utilizing Guanidine (B92328) Salts and Various Precursors

Condensation reactions are a cornerstone in the synthesis of 2-aminopyrimidines. ijpsjournal.com These reactions typically involve the cyclization of guanidine or its salts with a suitable three-carbon precursor.

A prevalent method for synthesizing 2-aminopyrimidine-4-carbonitrile derivatives involves the reaction of guanidine with α-cyanoketones and carboxaldehydes. researchgate.net Chitosan, a natural polymer, has been effectively utilized as a reusable and environmentally friendly heterogeneous catalyst for the three-component reaction of guanidines, aldehydes, and cyanoketones under solvent-free conditions, yielding 2-aminopyrimidine-5-carbonitrile (B129654) derivatives in good yields. rsc.org This approach highlights a green and efficient pathway for constructing these valuable compounds. rsc.org

A one-pot synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through a multicomponent reaction of aromatic aldehydes, acetophenones, and guanidinium (B1211019) carbonate in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net Similarly, the three-component condensation of aromatic aldehydes, acetophenones, and guanidinium chloride in PEG-400 with potassium hydroxide as a base also yields 4,6-diaryl-2-aminopyrimidines. researchgate.net

Malononitrile (B47326) is a key building block in the synthesis of this compound. A three-component reaction of aromatic aldehydes, malononitrile, and amidines in water at reflux, with sodium acetate (B1210297) as a promoter, provides a straightforward route to 4-amino-5-pyrimidinecarbonitriles in good yields. arkat-usa.org This method can also be effectively carried out under microwave irradiation. arkat-usa.org

The reaction of amidines with malononitrile dimer in DMF, catalyzed by piperidine (B6355638), leads to the formation of 6-aminopyrimidine compounds through an amination process followed by cyclization. researchgate.net Furthermore, the condensation of guanidine hydrochloride with dimethyl malonate in the presence of sodium methoxide (B1231860) is a well-established method for synthesizing 2-amino-4,6-dihydroxypyrimidine. chemicalbook.comgoogle.com

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Guanidines, Aldehydes, Cyanoketones | Chitosan / Solvent-free | 2-Aminopyrimidine-5-carbonitrile derivatives | Good | rsc.org |

| Aromatic Aldehydes, Malononitrile, Amidines | Sodium Acetate / Water (reflux) | 4-Amino-5-pyrimidinecarbonitriles | Good | arkat-usa.org |

| Guanidine Hydrochloride, Dimethyl Malonate | Sodium Methoxide / Methanol (B129727) | 2-Amino-4,6-dihydroxypyrimidine | 85 | chemicalbook.com |

Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Condensation with Malononitrile and Related Electrophiles

Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like 2-aminopyrimidines in a single step, aligning with the principles of green chemistry. eurekaselect.comrsc.orgmdpi.com These reactions offer advantages such as operational simplicity, high atom economy, and the generation of diverse molecular libraries. nih.gov

An expedient three-component assembly of structurally diverse 2-aminopyrimidine-5-carbonitriles has been reported, which proceeds through a spontaneous aromatization. nih.gov Another three-component reaction involving ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, yields 2-aminopyrimidines. nih.gov The synthesis of 2-amino-4,6-diarylpyrimidines can be achieved through a one-pot reaction of aromatic aldehydes, acetophenones, and guanidinium carbonate under solvent-free conditions. researchgate.net

A four-component reaction of acetophenone (B1666503), malononitrile, triethoxymethane, and primary amines using surfactant-containing mesoporous catalysts has been developed for the synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net While not directly yielding pyrimidines, this highlights the versatility of MCRs in synthesizing related nitrogen-containing heterocycles.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Ketones, Arylacetylenes, Guanidine | 2-Aminopyrimidines | Catalyzed by KOBut/DMSO | nih.gov |

| Three-component | Guanidines, Aldehydes, Cyanoketones | 2-Aminopyrimidine-5-carbonitrile derivatives | Chitosan-catalyzed, solvent-free | rsc.org |

| Three-component | Aromatic Aldehydes, Malononitrile, Amidines | 4-Amino-5-pyrimidinecarbonitriles | Aqueous conditions or microwave irradiation | arkat-usa.org |

| Three-component | Aromatic Aldehydes, Acetophenones, Guanidinium Carbonate | 2-Amino-4,6-diarylpyrimidines | Solvent-free | researchgate.net |

Table 2: Overview of Multi-component Reactions for 2-Aminopyrimidine Synthesis

Annulation Reactions for Pyrimidine (B1678525) Ring Formation

Annulation, the formation of a ring onto a pre-existing system, provides another strategic approach to pyrimidine synthesis. scripps.edu This can involve the construction of the pyrimidine ring from acyclic precursors through the formation of two new bonds. scripps.edu A protocol for the single-step synthesis of pyrimidine derivatives has been described through the condensation of N-vinyl or N-aryl amides with nitriles, involving amide activation followed by annulation. nih.gov Oxidative annulation strategies have also been employed for pyrimidine synthesis. organic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on pre-existing pyrimidine rings are a common method for introducing the amino group and other functionalities. mdpi.comnih.gov For instance, 2-aminopyrimidine derivatives can be synthesized by reacting commercially available 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) under solvent-free conditions. mdpi.comnih.gov This method allows for the generation of a library of compounds by varying the amine component. mdpi.comnih.gov

The substitution of sulfanyl (B85325) groups in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles with secondary amines offers a route to amino-substituted pyrimidines. researchgate.net The reactivity of the leaving group can be modulated, allowing for selective substitution at different positions of the pyrimidine ring. researchgate.net

Ammonolysis of Halogenated Pyrimidine Precursors

The displacement of halogen atoms on a pyrimidine ring via nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or amines is a fundamental approach to introduce amino groups. The reactivity of the halogen is influenced by its position on the pyrimidine ring and the presence of other activating or deactivating groups.

In the context of preparing aminopyrimidines, the reaction of halogenated pyrimidines with ammonia, known as ammonolysis, is a direct method. For instance, the chlorine atom in 2-chloropyrimidines can be replaced by an amino group. This reaction often occurs through an addition-nucleophilic ring opening and ring closure (ANRORC) mechanism, particularly at position 2. nih.gov The amination at the C-4 position, however, typically proceeds without ring closure. nih.gov

Reactions of 2-Amino-4,6-dichloropyrimidine with Amines

A common and versatile starting material for the synthesis of substituted 2-aminopyrimidines is 2-amino-4,6-dichloropyrimidine. The two chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution by various amines. This allows for the introduction of a wide range of substituents, leading to a diverse library of 2-aminopyrimidine derivatives.

The reactions are typically carried out by heating 2-amino-4,6-dichloropyrimidine with a desired amine. mdpi.comnih.gov Often, a base such as triethylamine is added to neutralize the hydrogen chloride formed during the reaction. mdpi.comnih.gov These reactions can be performed under solvent-free conditions, which is an advantage from a green chemistry perspective. mdpi.comnih.gov The general scheme for this reaction is as follows:

Scheme 1: General synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.

The regioselectivity of these reactions can be an important consideration, especially when using unsymmetrical di- or tri-substituted pyrimidines. However, with the symmetrical 2-amino-4,6-dichloropyrimidine, the substitution occurs at either the 4- or 6-position. mdpi.com In some cases, palladium catalysis can be employed to control the regioselectivity and facilitate the introduction of a second amino group. nih.gov

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine, 80–90 °C, solvent-free | 2-Amino-4-substituted-6-chloropyrimidine derivatives | mdpi.comnih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Triethylamine, EtOH, reflux | Products of amination, solvolysis, and condensation | mdpi.comresearchgate.net |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | - | Mono- and di-aminated products | nih.gov |

Specific Synthesis of this compound

The direct synthesis of this compound involves methods that specifically introduce the carbonitrile group at the 4-position of the 2-aminopyrimidine scaffold.

Conversion from 2-Amino-4-chloropyrimidine (B19991)

A straightforward approach to synthesize this compound is through the nucleophilic substitution of the chlorine atom in 2-amino-4-chloropyrimidine with a cyanide salt. This reaction leverages the reactivity of the chloro-substituent towards nucleophiles.

While specific details for the direct conversion of 2-amino-4-chloropyrimidine to this compound are not extensively documented in the provided results, the general principle of nucleophilic aromatic substitution on chloropyrimidine rings is well-established. The reaction would likely involve treating 2-amino-4-chloropyrimidine with a cyanide source, such as potassium or sodium cyanide, in a suitable solvent.

Preparation from 2-Amino-4-cyanopyridine (related compound)

The synthesis of this compound can also be envisioned through ring transformation reactions, although this is a less common approach. A related synthesis involves the preparation of aminopyridines from cyanopyridines. For instance, 4-cyanopyridine (B195900) can be converted to 4-aminopyridine. google.comgoogle.com This type of transformation, while not directly producing a pyrimidine, highlights the chemical manipulations involving cyano and amino groups on nitrogen-containing heterocycles. One patented method describes a one-step synthesis of aminopyridine from cyanopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com

Targeted Synthesis via Carbonitrile Introduction

A powerful and convergent strategy for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives, which are structurally related to the target compound, is the three-component reaction. nih.gov This method involves the condensation of an α-cyanoketone, a carboxaldehyde, and guanidine in a one-pot sequence. nih.gov This Biginelli-inspired reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of a dihydropyrimidine (B8664642) intermediate to yield the final 2-aminopyrimidine-5-carbonitrile. nih.gov

A similar multi-component approach can be applied to synthesize 4-amino-5-pyrimidinecarbonitriles. This involves the reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine. arkat-usa.org These reactions can be performed under thermal aqueous conditions or using microwave irradiation, often in the presence of a catalyst like sodium acetate. arkat-usa.org

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic chemistry offers advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental friendliness of pyrimidine synthesis.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. In the context of aminopyrimidine synthesis, palladium catalysts are used to facilitate the amination of chloropyrimidines. nih.govacs.org For instance, the amination of 2-chloropyrimidine (B141910) can be carried out in the presence of a palladium catalyst under high pressure. nih.gov These catalytic methods can offer higher yields and better control over regioselectivity compared to traditional SNAr reactions. acs.org

Furthermore, the use of novel catalysts is being explored to promote the synthesis of related structures like 2-amino-3-cyanopyridine (B104079) derivatives. Nanostructured catalysts, such as Na2CaP2O7, have been shown to be efficient and recoverable catalysts for the multi-component synthesis of these compounds. mdpi.com The proposed mechanism involves the catalyst activating the carbonyl group of an aldehyde, facilitating a cascade of reactions leading to the final product. mdpi.com

The development of green synthetic protocols is also a major focus. The use of water as a solvent and sustainable catalysts like pyridine-2-carboxylic acid for the synthesis of related chromene-carbonitrile derivatives highlights the trend towards more environmentally benign chemical processes. nih.gov These principles can be applied to the synthesis of this compound to develop more efficient and sustainable methods.

Solvent-Free and Catalyst-Free Methodologies

The development of synthetic methods that eliminate the need for solvents and catalysts represents a significant advancement in green chemistry. These approaches reduce chemical waste, simplify purification processes, and often lower costs. For the synthesis of 2-aminopyrimidine derivatives, these methodologies have proven to be highly effective.

One prominent strategy involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines. mdpi.comresearchgate.netnih.gov This reaction is conducted by heating the finely ground reactants together in the absence of any solvent or catalyst. mdpi.comnih.gov The use of triethylamine as a base is common in these reactions to neutralize the hydrogen chloride gas formed as a byproduct. mdpi.comresearchgate.net This method provides good to excellent yields for a range of 2-aminopyrimidine derivatives. nih.gov The reaction progress can be monitored using thin-layer chromatography (TLC), and the final product is typically isolated by adding water to the reaction mixture, which causes the product to precipitate. mdpi.com

Multicomponent reactions (MCRs) are another cornerstone of solvent-free synthesis, allowing the construction of complex molecules like aminopyrido[2,3-d]pyrimidines from simple precursors in a single step without a solvent. nih.govmdpi.com These reactions are characterized by high atom economy and procedural simplicity. mdpi.com The general approach often involves stirring a mixture of reactants, such as an aldehyde, malononitrile, and an ammonium (B1175870) salt, at room temperature. mdpi.com The solid product can then be washed with a solvent like diethyl ether to remove any unreacted starting materials. mdpi.com

The table below summarizes findings from a study where 2-aminopyrimidine derivatives were synthesized under solvent-free and catalyst-free conditions. mdpi.com

Table 1: Synthesis of 2-Aminopyrimidine Derivatives under Solvent-Free/Catalyst-Free Conditions Data derived from a study on the synthesis and evaluation of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors. mdpi.com

| Compound | Reactants | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 2-amino-4,6-dichloropyrimidine, 2-methoxyaniline, triethylamine | 80-90 °C, Solvent-free | 84 | 4.5 |

| 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 2-amino-4,6-dichloropyrimidine, 4-chloroaniline, triethylamine | 80-90 °C, Solvent-free | 78 | 14 |

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysis is a powerful tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the synthesis of the pyrimidine core and its derivatives. mdpi.com These methods offer high selectivity and efficiency, often under milder conditions than traditional approaches. nih.gov

Copper (Cu) catalysts are frequently employed in the synthesis of pyrimidines. For instance, Cu(II) triflate can catalyze the reaction between propargyl alcohols and amidines to form 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. mdpi.com The catalytic cycle involves the activation of the propargyl alcohol by the Cu(II) species, facilitating the subsequent cyclization and C-N bond formation. mdpi.comresearchgate.net

Palladium (Pd) catalysis, particularly in the form of Buchwald-Hartwig amination, is a well-established method for forming C-N bonds by coupling amines with aryl halides, including 2-halopyrimidines. nih.govresearchgate.net Similarly, rhodium (Rh) and iridium (Ir) complexes have been developed for direct C-H amination reactions, using organic azides as the nitrogen source. nih.gov This approach is highly atom-economical as the only byproduct is nitrogen gas. The mechanism involves a chelation-assisted C-H bond cleavage, followed by the formation of a metal-nitrenoid intermediate that leads to the new C-N bond. nih.gov

More recently, ytterbium (Yb) triflate has been used as a Lewis acid catalyst for the heterocyclization of ynone intermediates with amidines to produce substituted pyrimidines in high yields. acs.org This demonstrates the expanding scope of transition metals in facilitating complex heterocyclic syntheses.

The table below provides an overview of various transition metal-catalyzed reactions for the synthesis of pyrimidine derivatives.

Table 2: Examples of Transition Metal Catalysis in Pyrimidine Synthesis This table compiles data from various sources on the application of transition metal catalysts.

| Catalyst | Reaction Type | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Cu(II) triflate | [3+3] Cycloaddition | Propargyl alcohols, Amidines | C-N, C-C | mdpi.com |

| Iridium (Ir) complexes | Four-component cycloaddition | Amidines, Alcohols | C-N, C-C | mdpi.com |

| Ytterbium (Yb) triflate | Heterocyclization | Ynones, Amidines | C-N | acs.org |

| Palladium (Pd) complexes | Buchwald-Hartwig Amination | 2-Halopyrimidines, Amines | C-N | nih.gov |

Microwave-Assisted and Other Green Chemistry Approaches

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inorgchemres.org Microwave-assisted synthesis has emerged as a prominent green technology, significantly accelerating reaction times, increasing yields, and often enabling reactions under solvent-free conditions. rasayanjournal.co.innih.gov

The synthesis of various pyrimidine derivatives, including 4-amino-5-pyrimidinecarbonitriles and 2-amino-4,6-diarylpyrimidines, has been successfully achieved using microwave irradiation. researchgate.netarkat-usa.org In a typical procedure, a mixture of an aromatic aldehyde, malononitrile, and urea (B33335) or thiourea (B124793) is irradiated with microwaves, leading to the formation of the pyrimidine ring in a fraction of the time required by conventional heating. researchgate.net For example, reactions that take several hours under conventional reflux can often be completed in minutes with microwave assistance, resulting in higher yields and a more cost-effective and sustainable process. researchgate.netresearchgate.net

Beyond microwave technology, other green chemistry strategies are being employed. This includes the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. arkat-usa.org The development of recyclable and biodegradable catalysts is another key area. Chitosan, a natural polymer, has been used as an efficient and renewable heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives under solvent-free conditions. rsc.org Similarly, simple and inexpensive catalysts like ammonium chloride have been used to promote the one-pot synthesis of pyrimidine-5-carbonitrile derivatives under neutral, solvent-free conditions. ias.ac.in

The following table compares conventional heating with microwave-assisted synthesis for a Biginelli-type reaction to produce 2-amino-4,6-diarylpyrimidines.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis Data adapted from a comparative study on the synthesis of 4,6-diarylpyrimidines. researchgate.net

| Parameter | Conventional Heating Method (C.H.M.) | Microwave-Assisted Method (M.W.M.) |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield Range | 45-70% | 56-91% |

| Conditions | Organic solvents, base catalysis | Solvent-free, CaCl₂ catalyst |

| Sustainability | Higher cost, more waste | Eco-friendly, cost-effective |

Chemical Reactivity and Derivatization of 2 Aminopyrimidine 4 Carbonitrile

Reactions Involving the Amino Group at Position 2

The amino group at the C-2 position of the pyrimidine (B1678525) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a range of reactions, including acylations, amidations, alkylations, and condensation reactions.

Acylation and Amidation Reactions

The amino group of 2-aminopyrimidine (B69317) derivatives can undergo acylation and amidation reactions. For instance, the N-benzoylation of 2-aminopyrimidine has been reported to sometimes lead to an undesired N,N-diacylation reaction. researchgate.net This reactivity highlights the potential for introducing various acyl and amide functionalities at this position, thereby modifying the electronic and steric properties of the molecule.

Alkylation and Arylation Reactions

Alkylation and arylation at the 2-amino position provide a straightforward method to introduce diverse substituents. The reaction of a primary amine with reagents like phenacyl bromide can proceed via either a condensation reaction to form an imine or an SN2 alkylation, depending on the reaction conditions. nih.gov Basic conditions typically favor the SN2 pathway. nih.gov This allows for the synthesis of a wide array of N-substituted 2-aminopyrimidine derivatives.

Condensation Reactions to Form Fused Heterocycles

A significant application of 2-aminopyrimidine-4-carbonitrile is its use as a precursor in the synthesis of fused heterocyclic systems. nih.govnih.gov The amino group, in conjunction with the adjacent ring nitrogen, acts as a binucleophile, enabling cyclocondensation reactions with various electrophilic partners.

The synthesis of imidazopyrimidines can be achieved through the condensation of 2-aminopyrimidine derivatives with appropriate reagents. For example, the Claisen–Schmidt condensation of 3,4,5-trimethoxyacetophenone with an imidazo[1,2-b]pyrimidine derivative has been used to prepare chalcone (B49325) derivatives with anticancer activity. nih.gov

Triazolopyrimidines are another important class of fused heterocycles synthesized from 2-aminopyrimidine precursors. researchgate.net These are often formed through the reaction of 3-amino-1,2,4-triazole with various carbonyl compounds or through the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines. nih.gov The cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with triethyl orthoformate or triethyl orthopropionate also yields triazolo[4,5-d]pyrimidine-7-carbonitriles. journalskuwait.org

Pyridopyrimidines can be synthesized from 2-aminopyrimidine derivatives through various strategies. One common method involves the reaction of 2-aminopyrimidines with α,β-unsaturated carbonyl compounds or their equivalents. nih.gov For instance, the reaction of 6-amino-2-thiouracil (B86922) with cyanopyridine or enaminonitriles can produce pyridopyrimidine derivatives. rsc.org Multicomponent reactions involving an aldehyde, an active methylene (B1212753) compound, and an aminopyrimidine are also employed for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org

Pyrimidopyrimidines can be synthesized from precursors like (2-acetamido-1,2-dicyanovinyl)ammonium chloride. journalskuwait.org

Reactions at the Carbonitrile Group at Position 4

The carbonitrile (cyano) group at the C-4 position is an electrophilic center that can undergo various nucleophilic additions and transformations.

The hydrolysis of nitriles can lead to the formation of carboxylic acids. This reaction can proceed under either acidic or basic conditions. pressbooks.pubchemistrysteps.com The mechanism involves the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid. pressbooks.publibretexts.org

Furthermore, the carbonitrile group can react with organometallic reagents, such as Grignard or organolithium reagents, to yield ketones after hydrolysis of the intermediate imine. pressbooks.publibretexts.org Reduction of the nitrile group is also a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile to a primary amine (R-CH2NH2). pressbooks.pubchemistrysteps.com In contrast, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub

The reactivity of the carbonitrile group, in conjunction with the amino group, makes this compound a valuable intermediate for constructing complex heterocyclic systems. For example, three-component reactions of malononitrile (B47326), aldehydes, and N-unsubstituted amidines can produce 4-amino-5-pyrimidinecarbonitrile derivatives. arkat-usa.org

Table 1: Summary of Reactions at the Amino Group (Position 2)

| Reaction Type | Reagents/Conditions | Product Type |

| Acylation/Amidation | Acylating agents, Benzoyl chloride | N-Acyl/N-Amido-2-aminopyrimidines |

| Alkylation/Arylation | Phenacyl bromide, Base | N-Alkyl/N-Aryl-2-aminopyrimidines |

| Condensation | 3,4,5-Trimethoxyacetophenone | Imidazopyrimidine chalcones |

| Condensation | 3-Amino-1,2,4-triazole, Carbonyls | Triazolopyrimidines |

| Condensation | Cyanopyridine, Enaminonitriles | Pyridopyrimidines |

Table 2: Summary of Reactions at the Carbonitrile Group (Position 4)

| Reaction Type | Reagents/Conditions | Product Type |

| Hydrolysis | Acid or Base | Pyrimidine-4-carboxylic acid |

| Reaction with Organometallics | Grignard reagents, Organolithium reagents | 4-Acylpyrimidines (Ketones) |

| Reduction (Strong) | Lithium aluminum hydride (LiAlH4) | 4-(Aminomethyl)pyrimidines (Primary amines) |

| Reduction (Mild) | Diisobutylaluminium hydride (DIBAL-H) | Pyrimidine-4-carbaldehydes (Aldehydes) |

| Multicomponent Reaction | Aldehydes, Amidines | 4-Amino-5-pyrimidinecarbonitriles |

Hydrolysis and Amidation of the Nitrile Functionality

The nitrile group (C≡N) of this compound is susceptible to hydrolysis, a reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. openstax.orgmasterorganicchemistry.com

Under acidic conditions, the process typically involves heating the amide with aqueous acid for an extended period. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack by water. Subsequent proton transfers lead to the expulsion of the ammonium (B1175870) group, and deprotonation of the newly formed carbonyl results in the carboxylic acid. youtube.com This acid-catalyzed hydrolysis is generally not a reversible reaction because the amine byproduct is protonated under the acidic conditions, which diminishes its nucleophilicity. youtube.com

Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the polar carbon-nitrogen triple bond, forming an imine anion. openstax.org Protonation then yields a hydroxy imine, which tautomerizes to an amide. openstax.org Further hydrolysis of the amide can occur through nucleophilic addition of a hydroxide ion to the amide carbonyl group, leading to a tetrahedral alkoxide ion. The expulsion of an amide ion as the leaving group results in a carboxylate ion, which upon acidification yields the carboxylic acid. openstax.org

It is important to note that the hydrolysis of amides is generally a challenging reaction due to their stability. masterorganicchemistry.comyoutube.com The stability of the amide bond is crucial in biological systems, such as in peptides and proteins. masterorganicchemistry.com

Reduction Reactions of the Nitrile Group

The nitrile group in this compound can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. wikipedia.orglibretexts.org This transformation is a valuable synthetic tool for introducing an aminomethyl group.

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. wikipedia.org The reaction conditions, such as temperature and pressure, can be adjusted depending on the chosen catalyst. libretexts.org A key consideration in catalytic hydrogenation is the potential for the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the amine product. wikipedia.org The choice of catalyst and reaction conditions, including solvent, pH, and temperature, is crucial for achieving high selectivity for the primary amine. wikipedia.org

Stoichiometric Reductions:

To Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) can effectively reduce nitriles to primary amines. wikipedia.org The reaction with LiAlH₄ is typically carried out in a solvent like diethyl ether, followed by an acidic workup. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to reduce a wide range of nitriles to primary amines in high yields. organic-chemistry.org

To Aldehydes: Nitriles can also be partially reduced to aldehydes. The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, proceeds via the hydrolysis of an intermediate iminium salt. wikipedia.org Another common reagent for this conversion is diisobutylaluminium hydride (DIBAL-H). wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile, followed by hydride transfer to the nitrile carbon. An aqueous workup then yields the aldehyde. wikipedia.org

Enzymatic Reduction: A more recent development is the use of nitrile oxido-reductases for the reduction of nitriles to their corresponding primary amines. google.com This biocatalytic method can be performed under mild conditions, both in vitro and in vivo. google.com

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. researchgate.net One notable example is the [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles. researchgate.net

The pyrimidine ring itself, particularly when activated by electron-withdrawing groups like the cyano function, can act as a diene in intramolecular [4+2] cycloaddition reactions. For instance, pyridazinecarbonitriles with alkyne side chains undergo intramolecular cycloaddition, followed by the loss of nitrogen, to form dihydrobenzofurans. mdpi.com The presence of the electron-withdrawing cyano group is essential for this reaction to proceed. mdpi.com

Furthermore, tandem Michael addition/intramolecular amino-nitrile cyclization reactions have been utilized in the synthesis of dihydroindolizine-based compounds, showcasing the versatility of the nitrile group in constructing complex polycyclic systems. nih.gov

Reactions at Other Positions of the Pyrimidine Ring

Beyond the reactivity of the nitrile group, the pyrimidine ring of this compound is also amenable to various substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction type for aromatic compounds. researchgate.netlibretexts.org In the context of pyrimidines, which are electron-deficient heterocycles, electrophilic substitution is generally less facile than in electron-rich aromatic systems like benzene. However, the presence of the activating amino group at the 2-position can influence the regioselectivity of such reactions. The reaction proceeds through a polar, stepwise mechanism involving the attack of an electrophile on the aromatic ring to form a cationic intermediate, known as a σ-complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the sp³-hybridized carbon. libretexts.org

Specific examples of electrophilic aromatic substitution on the 2-aminopyrimidine core are not extensively detailed in the provided search results. However, general principles suggest that the amino group would direct incoming electrophiles to specific positions on the ring. Computational studies on other aromatic systems have been used to predict the preferred sites for electrophilic attack. researchgate.net

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a more common reaction for electron-deficient rings like pyrimidine. mdpi.comnih.gov This reaction involves the displacement of a leaving group by a nucleophile. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. nih.gov

In pyrimidine systems, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is higher at C4. stackexchange.com This indicates that the C4 position is more electrophilic. Additionally, the intermediate formed during substitution at C4 can be stabilized by a greater number of resonance structures. stackexchange.com

A variety of nucleophiles, including amines and alkoxides, can participate in SₙAr reactions with substituted pyrimidines. mdpi.com For instance, 2-amino-4,6-dichloropyrimidine (B145751) readily reacts with different amines to yield 2-aminopyrimidine derivatives. mdpi.com These reactions can often be carried out under mild, catalyst-free, and even solvent-free conditions. mdpi.com

Functionalization at Position 5 (e.g., in 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles)

The C5 position of the pyrimidine ring can also be functionalized, particularly in derivatives that are already substituted at other positions. For example, in 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles, the C5 position is often the site of further chemical modification.

Derivatives of 4-amino-2-(substituted)pyrimidine-5-carbonitrile have been synthesized through multi-step reactions, often involving the condensation of aldehydes with urea (B33335) derivatives. The functionalization at the 2-position can be achieved through nucleophilic substitution of a suitable leaving group, such as a methylthio group, with various amines.

The reactivity at the C5 position is exemplified in the synthesis of pyrimidine-based chalcones. This involves a Claisen-Schmidt condensation between a 2-amino-4-chloro-6-(substituted)pyrimidine-5-carbaldehyde and an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide. mdpi.com This demonstrates that the C5 position, when bearing a suitable functional group like a carbaldehyde, can serve as a handle for further elaboration of the pyrimidine scaffold.

Supramolecular Interactions and Co-crystal Formation of this compound

The field of crystal engineering leverages non-covalent interactions to design and assemble novel solid-state architectures with desired physical and chemical properties. The 2-aminopyrimidine moiety is a versatile building block in this field due to its multiple hydrogen bond donor and acceptor sites. The presence of a cyano group at the 4-position in this compound introduces an additional hydrogen bond acceptor, further expanding its potential for forming diverse supramolecular assemblies and co-crystals.

However, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the supramolecular interactions and co-crystal formation of this compound. While research on related compounds, such as other substituted 2-aminopyrimidines, is available, detailed crystallographic and spectroscopic analyses focusing solely on this compound and its co-crystals could not be found.

The supramolecular behavior of the broader class of 2-aminopyrimidines often involves robust hydrogen-bonded synthons. For instance, the self-complementary dimer formed through N-H···N hydrogen bonds between the amino group and a ring nitrogen is a common motif. Additionally, the amino group can readily form hydrogen bonds with various functional groups, such as carboxylic acids, leading to well-defined co-crystal structures. The nitrile group, being a good hydrogen bond acceptor, would be expected to play a significant role in the crystal packing of this compound, likely participating in C-H···N or N-H···N interactions.

Despite these well-established principles of supramolecular chemistry and the expected hydrogen bonding capabilities of this compound, there is no specific experimental data, such as single-crystal X-ray diffraction studies or detailed spectroscopic analysis of its co-crystals, available in the reviewed literature. Consequently, a detailed discussion of its specific supramolecular synthons, co-crystal formers, and the resulting crystal packing arrangements cannot be provided at this time. Further experimental research is required to elucidate the rich supramolecular chemistry of this particular compound.

Anticancer Research and Cytotoxicity Studies

Derivatives built upon the 2-aminopyrimidine core are extensively investigated for their potential as anticancer agents. These compounds employ various mechanisms to inhibit tumor growth, including the inhibition of critical cellular enzymes, induction of programmed cell death, and interference with DNA replication.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold has proven to be an effective foundation for designing potent kinase inhibitors.

BRD4 and PLK1: The simultaneous inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) is a promising strategy for cancer therapy, as it can disrupt the cell cycle and affect the expression of key oncogenes. nih.gov A series of novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones, which are derivatives of the 2-aminopyrimidine scaffold, have been synthesized as dual BRD4/PLK1 inhibitors. nih.govdntb.gov.uaresearchgate.netnih.gov Preclinical studies have shown that these dual inhibitors can effectively inhibit tumor growth and induce cell death. nih.gov For instance, certain compounds demonstrated significant inhibitory activity against both BRD4 and PLK1, with IC50 values in the nanomolar range, comparable to the established dual inhibitor volasertib. nih.govdntb.gov.uanih.gov

Janus Kinase 2 (JAK2): The Janus kinase (JAK) family of enzymes, particularly JAK2, is integral to signaling pathways that control cell growth and immune responses. wikipedia.org Inhibitors of JAK2 are used in the treatment of certain cancers and inflammatory diseases. wikipedia.org The 2-aminopyrimidine structure is a key component in the development of selective JAK2 inhibitors. nih.govnih.gov For example, a series of 2-aminopyrimidine derivatives were rationally designed to inhibit both JAK2 and FMS-like tyrosine kinase 3 (FLT3), another important target in certain leukemias. nih.gov One such derivative, compound 14l, showed potent inhibitory activity with IC50 values of 1.8 nM and 0.68 nM against JAK2 and FLT3, respectively. nih.gov Another series of 4-piperazinyl-2-aminopyrimidines was developed as dual inhibitors of JAK2 and FLT3 for treating acute myeloid leukemia (AML). nih.gov

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4 | BRD4 | 0.029 | nih.govdntb.gov.uanih.gov |

| Compound 4 | PLK1 | 0.094 | nih.govdntb.gov.uanih.gov |

| Compound 7 | BRD4 | 0.042 | nih.govdntb.gov.uanih.gov |

| Compound 7 | PLK1 | 0.020 | nih.govdntb.gov.uanih.gov |

| Compound 14l | JAK2 | 0.0018 | nih.gov |

| Compound 11r | JAK2 | 0.00201 | nih.gov |

| Volasertib (Reference) | BRD4 | 0.017 | nih.govdntb.gov.uanih.gov |

| Volasertib (Reference) | PLK1 | 0.025 | nih.govdntb.gov.uanih.gov |

A key mechanism through which many anticancer agents exert their effect is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from proliferating. mdpi.com Derivatives of 2-aminopyrimidine have been shown to effectively trigger these processes in various cancer cell lines.

Studies have demonstrated that certain pyrimidine-5-carbonitrile derivatives can arrest cell growth at the G2/M phase of the cell cycle and significantly increase the population of apoptotic cells. rsc.org For example, one of the most potent aminopyrimidine-2-thiopyrimidine-4-one derivatives, compound 7, was found to halt cell growth at the G2/M phase and induce apoptosis, a mechanism similar to that of the reference drug volasertib. nih.govdntb.gov.ua This was accompanied by the upregulation of pro-apoptotic markers like BAX and caspase-3, and the downregulation of the anti-apoptotic Bcl-2 gene. nih.govdntb.gov.ua Similarly, a 2-aminopyrimidine derivative of ursolic acid, compound 7b, was found to induce cell cycle arrest at the S phase and trigger apoptosis through a mitochondrial-related pathway in MCF-7 breast cancer cells. rsc.org Other research on dual JAK2/FLT3 inhibitors based on the 2-aminopyrimidine scaffold showed that the lead compound induced cell cycle arrest in the G1/S phase and enhanced apoptosis in a dose-dependent manner. nih.gov

The interaction of small molecules with biological macromolecules like DNA and serum albumins is crucial for their pharmacological activity. Bovine Serum Albumin (BSA) is often used as a model protein to study drug-protein interactions, which affect the distribution and metabolism of a drug. daneshyari.com

Studies on pyrimidine derivatives, including those with a carbonitrile group, have investigated their binding affinity to BSA. daneshyari.comnih.gov For instance, the interaction of 2-amino-6-hydroxy-4-(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile with BSA was studied, revealing a static quenching mechanism, which indicates the formation of a complex between the molecule and the protein. daneshyari.comnih.gov Thermodynamic analysis of such interactions has shown them to be spontaneous and primarily driven by hydrophobic forces. nih.govufms.br The binding of these compounds can induce conformational changes in the secondary structure of BSA. daneshyari.comsemanticscholar.org These studies are essential for understanding how such compounds are transported and distributed in the body, providing valuable insights for drug design. daneshyari.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-aminopyrimidine derivatives, SAR studies have helped optimize their anticancer potency.

Research has shown that modifications at various positions of the pyrimidine ring can significantly impact cytotoxicity. For example, in a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, replacing a tert-butyl group at the C6 position with aromatic and secondary amine moieties led to a significant increase in potency. nih.gov Specifically, the introduction of a benzonitrile group at the C4 position resulted in a compound with potent in vitro activity and in vivo anti-inflammatory and antinociceptive effects. nih.gov In another study focused on anticancer agents, modifications to the 2-aniline ring and the C6 position of the aminopyrimidine core were explored. researchgate.net It was found that adding a p-F benzyl ring to the aniline nitrogen in conjunction with a primary aliphatic base at the C6 position enhanced cell viability reduction. researchgate.net These studies highlight that strategic structural modifications are key to developing highly potent anticancer agents based on the 2-aminopyrimidine scaffold.

Antimicrobial and Anti-infective Applications

The 2-aminopyrimidine scaffold is not only important in cancer research but also serves as a foundation for the development of new antimicrobial agents. ijpsjournal.com This is particularly crucial in the face of growing antimicrobial resistance.

Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. ijpsjournal.com

In one study, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were synthesized and evaluated for their in vitro antibacterial activities. Some of the synthesized compounds exhibited promising activity against Gram-positive bacteria. researchgate.net Another study on newly synthesized amino-pyrimidine derivatives reported moderate to good antibacterial activity against the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli. Similarly, the compound 2-amino-6-hydroxy-4-(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile was shown to have antibacterial activity against both Escherichia coli and the Gram-positive Staphylococcus aureus. daneshyari.comnih.gov However, some derivatives show more selective activity; for instance, certain 2-aminopyridine (B139424) derivatives were highly active against Gram-positive bacteria like S. aureus and B. subtilis but had no effect against the tested Gram-negative bacteria. nih.gov

| Compound Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Activity Noted | Reference |

|---|---|---|---|---|

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | E. faecalis | Not specified | Good activity against E. faecalis | researchgate.net |

| Substituted Amino-Pyrimidines | Bacillus subtilis | Escherichia coli | Moderate to good activity against both | |

| 2-amino-6-hydroxy-4-(aryl)-pyrimidine-5-carbonitrile | Staphylococcus aureus | Escherichia coli | Active against both | daneshyari.comnih.gov |

| 2-Aminopyridine derivatives | S. aureus, B. subtilis | Various | High activity against Gram-positive, no effect on Gram-negative | nih.gov |

An exploration of the medicinal chemistry applications of this compound and its derivatives reveals a scaffold of significant therapeutic potential. This article details the research findings concerning its activity against various pathogens and its role in enzyme inhibition, adhering strictly to the specified areas of investigation.

Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR have been employed to characterize 2-aminopyrimidine-4-carbonitrile.

¹H-NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H-NMR) spectra provide detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J) reveal information about the connectivity of neighboring protons. ubc.ca

For aminopyrimidine derivatives, the protons of the amino group (–NH₂) typically appear as a broad singlet. mdpi.com The chemical shifts of protons on the pyrimidine (B1678525) ring are influenced by the substituents. chemicalbook.comsemanticscholar.org In related aminopyrimidine structures, aromatic protons generally resonate in the range of δ 6.5–8.4 ppm. semanticscholar.org The specific chemical shifts and coupling constants for this compound are crucial for confirming its isomeric purity and substitution pattern.

Table 1: Representative ¹H-NMR Data for Aminopyrimidine Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) |

| Amino (NH₂) | 5.0 - 8.5 |

| Pyrimidine Ring | 6.5 - 8.4 |

Note: Specific values for this compound may vary based on solvent and experimental conditions.

¹³C-NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms and functional groups.

In the ¹³C-NMR spectrum of pyrimidine derivatives, the carbon atoms of the heterocyclic ring exhibit distinct signals. mdpi.com For instance, in a related compound, 2-aminopyrimidine (B69317), the carbon atoms C2, C4/C6, and C5 show signals at approximately 164.05 ppm, 158.06 ppm, and 110.29 ppm, respectively. mdpi.com The presence of a carbonitrile group (–C≡N) introduces a characteristic signal in the range of 115-125 ppm. wisc.edu The carbon attached to the amino group also has a specific chemical shift. nih.gov

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C2 (attached to NH₂) | ~164 |

| C4 (attached to CN) | Varies |

| C5 | Varies |

| C6 | ~158 |

| CN (Nitrile Carbon) | 115 - 125 |

Note: These are approximate ranges based on related structures and general principles of ¹³C-NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through fragmentation patterns. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to ionization and fragmentation of the molecule. plos.org The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. nist.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For pyrimidine derivatives, common fragmentation pathways include the loss of small molecules like HCN.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides highly accurate mass measurements of the molecular ion and fragment ions. nih.gov This precision allows for the determination of the elemental composition of the ions, which is invaluable for confirming the molecular formula of a compound like this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z for [M]⁺ |

| EI-MS | Molecular weight and fragmentation pattern | 120 |

| HREI-MS | Exact mass and elemental composition | 120.0436 |

Note: The expected m/z values are based on the molecular formula C₅H₄N₄.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (–NH₂) group, the nitrile (–C≡N) group, and the pyrimidine ring. The N–H stretching vibrations of the amino group typically appear in the region of 3300–3500 cm⁻¹. pressbooks.pub The nitrile group exhibits a sharp and intense absorption band in the range of 2210–2260 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400–1600 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (N–H) | Stretching | 3300 - 3500 |

| Nitrile (C≡N) | Stretching | 2210 - 2260 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

The electronic absorption and emission properties of pyrimidine derivatives are crucial for understanding their potential in optical applications. Studies on related 2-aminopyrimidine compounds have provided insights into their photophysical behavior.

Theoretical calculations on a 2-aminopyrimidine derivative have shown that the simulated absorption spectrum of a dimeric form in the solid state aligns with experimental data in the 330–400 nm range. urfu.ru The calculated emission energy for the monomeric form from its first excited singlet state (S1) to the ground state (S0) was found to be 353 nm, which is in close agreement with the experimental high-energy emission band at 350 nm. urfu.ru This suggests that the observed photoluminescence can be attributed to monomeric fluorescence. Furthermore, some pyrimidine derivatives exhibit dual fluorescence in the solid state, which is dependent on the excitation wavelength. urfu.ru This phenomenon is often associated with an excited-state double proton transfer (ESDPT) process within a hydrogen-bonded dimer, leading to a lower-energy emission band. urfu.ru

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Diffraction (SXRD) for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction (SXRD) offers unambiguous determination of a molecule's structure. For various pyrimidine derivatives, SXRD has been instrumental in confirming their synthesized structures. researchgate.netnih.gov The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions are determined. wikipedia.org This technique has been successfully applied to characterize numerous benzo[f]chromene-2-carbonitrile and other heterocyclic systems containing a pyrimidine core. researchgate.net

For instance, the crystal structure of a related 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile was determined to be in the triclinic space group P-1. researchgate.net The precise cell parameters obtained from SXRD analysis provide a unique fingerprint of the crystalline solid. researchgate.netnih.govresearchgate.net

| Compound | Crystal System | Space Group | Reference |

| 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile | Triclinic | P-1 | researchgate.net |

| A pyrimidine derivative (1a) | Monoclinic | P 21/c | researchgate.net |

| A pyrimidine derivative (2b) | Monoclinic | Cc | researchgate.net |

Powder X-ray Diffraction (PXRD) for Crystalline Properties

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases and can be used to solve crystal structures when single crystals are not available. nih.gov The PXRD pattern of a material is a unique fingerprint that can be used for identification purposes by comparing it to databases. nih.gov For example, the crystal structure of a cocrystal of carbamazepine (B1668303) and S-naproxen was successfully solved using high-resolution PXRD data from a synchrotron source. nih.gov The analysis of the diffraction pattern allowed for the determination of the unit cell parameters and space group. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of molecules and predicting their behavior. These techniques complement experimental data and provide insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govresearchgate.net By employing methods like B3LYP with various basis sets, researchers can calculate optimized molecular geometries, vibrational frequencies, and thermodynamic properties. nih.govresearchgate.net

DFT calculations have been successfully applied to study 2-aminopyrimidine and its derivatives. researchgate.net These studies provide optimized geometrical parameters that show good agreement with experimental data from X-ray diffraction. nih.gov Furthermore, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of a molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption and emission spectra, providing a deeper understanding of the photophysical processes. urfu.ru

| Computational Method | Basis Set | Properties Calculated | Reference |

| B3LYP | 6-31+G, 6-311++G | Optimized geometry, vibrational frequencies, thermodynamic properties | nih.gov |

| MP2, B3LYP | Extended basis sets | Optimized monomer and dimer geometries, H-bond energies | researchgate.net |

| B3LYP | 6-311G(d,p) | Optimized molecular structure, vibrational frequencies, HOMO-LUMO energy gap | researchgate.net |

| TD-DFT | B3LYP/LANL2DZ | Absorption and emission spectra, potential energy surfaces | urfu.ru |

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to predict how a small molecule (ligand) binds to a protein target. researchgate.netmdpi.com

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations and orientations. youtube.com The pose with the lowest energy is predicted to be the most likely binding mode. youtube.comnih.gov For derivatives of 2-aminopyrimidine, molecular docking studies have been employed to predict their binding modes and molecular interactions with biological targets such as β-glucuronidase. mdpi.com These studies help in understanding the structure-activity relationships and in the design of more potent and selective inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 2-aminopyrimidine, QSAR models have been developed to correlate molecular descriptors with their inhibitory activities against various biological targets. nih.govscielo.br These studies aim to identify the key physicochemical properties and structural features that govern the compound's efficacy, thereby guiding the design of more potent molecules.

In studies of related pyrimidine derivatives, such as 4-amino-2,6-diarylpyrimidine-5-carbonitriles, QSAR analyses have revealed that anti-inflammatory activity is significantly influenced by electronic and lipophilic parameters. scielo.br The models indicated that compounds with lower dipole moments and partition coefficients (logP) are likely to be more active. scielo.br Furthermore, the atomic charges on the carbon atoms connecting the pyrimidine core to aryl substituents were identified as critical descriptors. scielo.br Specifically, lower values for the charge on one carbon (qC7) and higher values for the other (qC13) were associated with enhanced activity. scielo.br

For a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, which share the core structure of this compound, structure-activity relationship (SAR) analyses were crucial in optimizing their potency as A₁ adenosine (B11128) receptor (A₁AR) antagonists. nih.gov The design hypothesis focused on the electronic effect of the cyano group at position 5, which increases the acidity of the exocyclic amino group, leading to stronger receptor binding. nih.gov The substituents at positions 2, 4, and 6 were found to control the selectivity profile. nih.gov

The table below summarizes key molecular descriptors often employed in QSAR studies of pyrimidine derivatives and their general influence on biological activity as observed in related compound series.

| Descriptor | General Influence on Activity | Source |

| Dipole Moment | Lower values are often favorable for higher activity. | scielo.br |

| logP (Partition Coefficient) | Lower values can lead to improved activity. | scielo.br |

| Atomic Charges (e.g., qC7, qC13) | Specific charge distributions on ring carbons are critical for interaction and potency. | scielo.br |

| Pharmacophore Properties | The presence and spatial arrangement of hydrogen bond donors, acceptors, and aromatic features are crucial for receptor binding. | nih.gov |

These findings collectively suggest that a successful QSAR model for this compound derivatives would need to account for a combination of electronic, steric, and lipophilic properties to accurately predict biological activity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the energetically favorable spatial arrangements of a molecule and its dynamic behavior over time.

For a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, conformational analysis was performed to determine the most likely binding mode within the A₁ adenosine receptor. nih.gov Researchers considered two primary conformations, labeled A and B, which differed in their orientation within the receptor's binding pocket. nih.gov Through subsequent computational analysis, including binding free energy calculations, it was determined that "conformation A" was the more predictive and stable binding mode, and it was therefore selected for further analysis. nih.govresearchgate.net

Molecular dynamics simulations have been employed to study the behavior of related heterocyclic systems, such as 2-aminopurine-labeled dinucleotides. nih.gov These simulations, often spanning microsecond timescales, reveal that such molecules can sample multiple distinct conformations, including various stacked and unstacked states. nih.gov The transition rates between these states can be estimated using advanced analytical methods like hidden Markov-state models. nih.gov The time constants for these structural relaxations can be on the nanosecond scale, indicating that molecular flexibility and dynamics are rapid enough to influence biological interactions and spectroscopic measurements. nih.gov While specific MD simulations for this compound were not found, the studies on related compounds underscore the importance of molecular dynamics in understanding the conformational landscape and kinetic behavior of such heterocyclic scaffolds. nih.govnih.gov

Free Energy Perturbation (FEP) Simulations

In the context of 2-aminopyrimidine derivatives, FEP simulations have been instrumental in validating proposed binding modes and predicting binding affinities. nih.gov For a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles designed as A₁AR antagonists, FEP calculations were used to compute the absolute binding free energy (ΔGbind). researchgate.net These calculations were performed for two different proposed binding conformations (A and B) to determine which one better reproduced experimental data. nih.gov

The results clearly favored conformation A, which demonstrated superior predictive power and convergence compared to conformation B. researchgate.net The statistical metrics used to evaluate the accuracy of the FEP predictions are shown in the table below.

| Conformation | Mean Unsigned Error (MUE) (kcal/mol) | Root-Mean-Square Error (RMSE) (kcal/mol) | Standard Error of the Mean (SEM) (kcal/mol) | Source |

| Conformation A | 0.87 ± 0.17 | 1.13 ± 0.18 | 0.34 ± 0.03 | researchgate.net |

| Conformation B | 1.68 ± 0.39 | 2.26 ± 0.59 | 1.12 ± 0.1 | researchgate.net |

The significantly lower error values for conformation A provided strong evidence that it represented the correct binding pose, and it was consequently used for all further analysis in the study. nih.govresearchgate.net This application highlights the power of FEP in refining structural hypotheses and providing quantitative predictions that can guide molecular design.

Analysis of HOMO-LUMO and Electrophilicity Index

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts used to describe these properties. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. scirp.orgnih.gov

For pyrimidine derivatives, HOMO-LUMO analysis shows that charge transfer occurs within the molecule, which is crucial for its bioactivity. scirp.orgnih.gov In studies of related 2-aminopyrimidine compounds, Density Functional Theory (DFT) calculations have been used to determine the energies of these frontier orbitals. nih.gov

The electrophilicity index is another important descriptor derived from conceptual DFT, which quantifies the ability of a molecule to accept electrons. Aromatic nitriles, including pyrimidine carbonitriles, are known to function as inhibitors of cysteine proteases by forming a covalent bond between the electrophilic nitrile carbon and a thiol group in the enzyme's active site. nih.gov A study evaluating the intrinsic reactivity of various nitrile-substituted heterocycles found that the pyrimidine series was highly susceptible to metabolic reactions involving nucleophiles. nih.gov This reactivity was directly correlated with the electrophilicity of the compounds, as demonstrated by in silico modeling. nih.gov The pyrimidine-2-carbonitrile derivatives were found to be more electrophilic and thus more reactive than related pyridazine (B1198779) or pyridine (B92270) series. nih.gov

The table below presents representative calculated HOMO-LUMO energy gaps for related heterocyclic structures, illustrating the typical range for these compounds.

| Compound/Class | HOMO-LUMO Energy Gap (eV) | Computational Method | Source |

| Quinoline (Benzo[b]pyridine) | 4.83 | DFT/B3LYP/6-31+G(d,p) | scirp.org |

| 2-Amino-4-methoxy-6-methylpyrimidine | Not specified, but charge transfer noted | DFT/6-311++G(**) | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | 5.37 | DFT/B3LYP/6-311G++(d,p) | irjweb.com |

| 2-amino-4-(4-(dimethylamino)phenyl)-pyranoquinoline-3-carbonitrile | 3.78 | DFT/B3PW91/SDD | researchgate.net |

These studies indicate that the this compound scaffold possesses significant electronic features, including a notable HOMO-LUMO energy gap and electrophilic character at the nitrile carbon, which are critical determinants of its chemical reactivity and potential biological activity.

Pharmacokinetics and Drug Likeness Assessment Where Applicable to Research

Microsomal Stability and Solubility Studies

The initial assessment of a compound's drug-like properties often begins with fundamental studies on its stability in the presence of metabolic enzymes and its solubility in aqueous and organic media.

Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are responsible for the metabolism of a vast majority of drugs. Therefore, assessing the stability of a compound in a liver microsomal assay is a standard in vitro method to predict its metabolic clearance in vivo.

In a study involving a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives, which were identified as potent and selective A1 adenosine (B11128) receptor (A1AR) antagonists, a preliminary pharmacokinetic evaluation was conducted. nih.gov The microsomal stability of the most promising ligands was determined. nih.gov This type of study provides early indications of how long a compound is likely to remain in the body before being metabolized. For instance, piperidine (B6355638) analogues of some therapeutic agents have shown improved metabolic stability in rat liver microsomes compared to their predecessors. nih.gov

Solubility: A compound's solubility is a key determinant of its absorption and bioavailability. The 2-aminopyrimidine (B69317) scaffold, being a polar molecule, exhibits varied solubility depending on the solvent. It is generally moderately soluble in water due to the amino group's ability to form hydrogen bonds. solubilityofthings.com Its solubility is typically enhanced in polar organic solvents like methanol (B129727) and ethanol (B145695) but is poor in non-polar solvents. solubilityofthings.com Factors such as temperature and the pH of the solution can significantly influence the solubility of 2-aminopyrimidine and its derivatives. solubilityofthings.com

A preliminary exploration of the pharmacokinetic profile for attractive ligands derived from the 2-amino-4,6-disubstitutedpyrimidin-5-carbonitrile chemotype included the determination of their solubility. nih.gov

Table 1: Solubility Characteristics of the 2-Aminopyrimidine Scaffold

| Solvent Type | Solubility | Rationale |

|---|---|---|

| Water | Moderate | The amino group can form hydrogen bonds with water molecules. solubilityofthings.com |

| Polar Organic Solvents (e.g., methanol, ethanol) | Good | Capable of engaging in dipole-dipole interactions. solubilityofthings.com |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational, or in silico, models are invaluable tools for predicting the ADME properties of drug candidates in the early stages of discovery, helping to prioritize compounds with favorable pharmacokinetic profiles.

For various pyrimidine (B1678525) derivatives, in silico studies have been conducted to predict their drug-likeness. mdpi.comnih.govnih.gov In one such study on new pyrimidine-5-carbonitriles, predictions revealed strong gastrointestinal (GIT) absorption and a lack of blood-brain barrier (BBB) permeability for the most active compounds. mdpi.com These predictions also suggested good oral bioavailability and optimal physicochemical properties, marking them as promising therapeutic candidates. mdpi.com Other studies have shown that most active pyrimidine compounds are predicted to have high human oral absorption values, ranging from 86% to 100%, indicating they are likely to be well-absorbed. researchgate.net

Table 2: Predicted ADME Properties for Selected Pyrimidine Derivatives

| Property | Predicted Outcome | Significance |

|---|---|---|

| Human Oral Absorption | High (86% to 100%) researchgate.net | Indicates good potential for oral bioavailability. |

| GIT Absorption | Strong mdpi.com | Suggests efficient absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Nil mdpi.com | Indicates the compound is less likely to cause central nervous system side effects. |

| Plasma Protein Binding | 85.71% to 92.07% researchgate.net | Affects the distribution and availability of the free drug. |

These computational tools allow researchers to screen large libraries of compounds and identify those with the highest probability of success in later-stage clinical development. mdpi.com

Pharmacokinetic Profiles of Selected Derivatives

The culmination of ADME studies results in a pharmacokinetic profile, which describes the journey of a drug and its metabolites through the body over time.

For a series of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, a preliminary pharmacokinetic profile of the most attractive ligands (compounds 19l , 19v , and 19ao ) was evaluated. nih.gov This initial assessment is crucial for understanding the potential of these compounds to be developed into drugs. nih.gov In a separate study, the optimization of a series of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands led to the identification of compound 4 , which was not only potent in vitro but also demonstrated activity in animal models of inflammation and pain. nih.gov Such in vivo activity implies a pharmacokinetic profile that allows the compound to reach its target site in sufficient concentrations to elicit a biological response.

Conclusion and Outlook in 2 Aminopyrimidine 4 Carbonitrile Research

Summary of Key Research Findings and Contributions

The 2-aminopyrimidine-4-carbonitrile core has proven to be a highly fruitful starting point for the development of targeted therapeutic agents. A significant body of research highlights its role in creating potent and selective antagonists for adenosine (B11128) receptors, which are crucial in regulating cardiac function, neuronal activity, and sleep. researchgate.net

Key contributions in this area include:

Adenosine A1 Receptor (A1AR) Antagonists: A large library of 108 derivatives based on the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold was synthesized and identified as potent and highly selective A1AR ligands. nih.gov The introduction of a cyano group at the pyrimidine's 5-position was a key design element that enhanced binding affinity. nih.gov The most promising of these compounds were confirmed as antagonists through functional assays. nih.gov